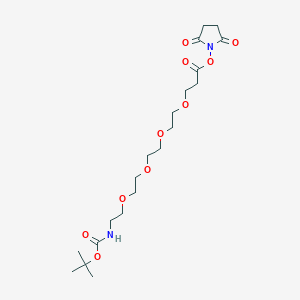

t-Boc-N-amido-PEG4-NHS ester

Vue d'ensemble

Description

t-Boc-N-amido-PEG4-NHS ester: is a polyethylene glycol derivative containing an N-hydroxysuccinimide ester and a tert-butyloxycarbonyl-protected amino group. The tert-butyloxycarbonyl group can be deprotected under mild acidic conditions to form the free amine. The N-hydroxysuccinimide ester can be used to label the primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-amido-PEG4-NHS ester involves the reaction of polyethylene glycol with N-hydroxysuccinimide and tert-butyloxycarbonyl-protected amine. The reaction typically occurs in an organic solvent such as dichloromethane or dimethylformamide. The tert-butyloxycarbonyl group is introduced to protect the amine group during the reaction, and it can be removed under mild acidic conditions such as trifluoroacetic acid or dilute hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction parameters to ensure high purity and yield. The product is typically purified using techniques such as high-performance liquid chromatography and stored at low temperatures to maintain stability.

Analyse Des Réactions Chimiques

Types of Reactions: t-Boc-N-amido-PEG4-NHS ester undergoes several types of chemical reactions, including:

Deprotection: The tert-butyloxycarbonyl group can be removed under mild acidic conditions to yield the free amine.

Substitution: The N-hydroxysuccinimide ester reacts with primary amines to form stable amide bonds.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid or dilute hydrochloric acid.

Substitution: Primary amines in the presence of a suitable solvent such as dimethylformamide or dichloromethane

Major Products:

Deprotection: Free amine.

Substitution: Amide bonds formed with primary amines.

Applications De Recherche Scientifique

Bioconjugation Reactions

t-Boc-N-amido-PEG4-NHS ester serves as a crucial linker in bioconjugation processes. It enables the attachment of biomolecules such as proteins, peptides, and nucleic acids through stable amide bonds. This property is particularly beneficial in the development of:

- Antibody-drug conjugates (ADCs) : Enhancing targeted delivery of therapeutics to specific cells.

- Fluorescent probes : Used in imaging techniques for cellular studies.

Drug Delivery Systems

The compound is extensively used in formulating drug delivery systems due to its ability to improve pharmacokinetics. The PEGylation aspect reduces immunogenicity and prolongs circulation time in vivo. Applications include:

- Nanoparticle formulations : Enhancing drug solubility and stability.

- Controlled release formulations : Allowing for sustained drug release profiles.

Diagnostics

In diagnostics, this compound is employed to label biomolecules for detection assays. Its NHS ester functionality allows for efficient coupling to primary amines on proteins or nucleic acids, facilitating:

- Enzyme-linked immunosorbent assays (ELISA) : For sensitive detection of antigens.

- Fluorescence-guided surgery (FGS) : As part of imaging agents that improve surgical precision.

Case Study 1: Development of Energy Transfer Probes

A study highlighted the synthesis of energy transfer probes using this compound as a linker. These probes were utilized in NanoBRET assays to evaluate kinase inhibitors' selectivity and potency in cellular environments. The results indicated enhanced signal strength when using PEG linkers compared to non-PEG counterparts, demonstrating the importance of PEGylation in improving assay sensitivity .

Case Study 2: Antibody-Drug Conjugate Formulation

Research demonstrated the successful application of this compound in creating an antibody-drug conjugate targeting prostate-specific membrane antigen (PSMA). The conjugate exhibited improved therapeutic efficacy and reduced off-target effects, showcasing the potential of this compound in developing targeted cancer therapies .

Comparative Data Table

| Application Area | Description | Benefits |

|---|---|---|

| Bioconjugation | Linker for proteins/peptides/nucleic acids | Stable amide bonds, enhanced solubility |

| Drug Delivery | Formulation component for nanoparticles | Reduced immunogenicity, prolonged release |

| Diagnostics | Labeling agent for detection assays | Increased sensitivity and specificity |

Mécanisme D'action

The mechanism of action of t-Boc-N-amido-PEG4-NHS ester involves the formation of stable amide bonds with primary amines. The N-hydroxysuccinimide ester is a reactive functional group that readily reacts with amine-containing molecules, such as proteins and peptides. The tert-butyloxycarbonyl group serves as a protective group that can be removed under mild acidic conditions, allowing for the controlled release of the attached molecule .

Comparaison Avec Des Composés Similaires

- t-Boc-N-amido-PEG1-NHS ester

- t-Boc-N-amido-PEG2-NHS ester

- t-Boc-N-amido-PEG3-NHS ester

- t-Boc-N-amido-PEG5-NHS ester

- t-Boc-N-amido-PEG6-NHS ester

- t-Boc-N-amido-PEG7-NHS ester

- t-Boc-N-amido-PEG8-NHS ester

- t-Boc-N-amido-PEG10-NHS ester

- t-Boc-N-amido-PEG12-NHS ester

- t-Boc-N-amido-PEG16-NHS ester

Uniqueness: t-Boc-N-amido-PEG4-NHS ester is unique due to its specific polyethylene glycol spacer length, which provides an optimal balance between solubility and reactivity. This compound is particularly useful in applications requiring a hydrophilic spacer to increase solubility in aqueous media while maintaining the ability to form stable amide bonds with primary amines .

Activité Biologique

t-Boc-N-amido-PEG4-NHS ester is a bifunctional polyethylene glycol (PEG) derivative that has garnered attention in biochemical and pharmaceutical research due to its unique structure and biological activity. This compound features an N-hydroxysuccinimide (NHS) ester, which is essential for bioconjugation, and a tert-butyloxycarbonyl (t-Boc) protected amino group, which provides stability during synthesis.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 462.49 g/mol

- CAS Number : 859230-20-9

The NHS ester is reactive towards primary amines, allowing for the formation of stable amide bonds, while the t-Boc group can be deprotected under mild acidic conditions to reveal a free amine for further reactions .

Target of Action

The primary targets of this compound are:

- Primary amines (-NH) in proteins

- Amine-modified oligonucleotides

- Other amine-containing biomolecules

Mode of Action

The NHS ester reacts with primary amines to form stable covalent bonds, facilitating the labeling and modification of biomolecules. This reaction is particularly significant in biochemical assays and therapeutic applications where precise modification of biomolecules is required .

As a PEG derivative, this compound exhibits enhanced solubility in aqueous environments, which is crucial for biological applications. The PEG moiety contributes to reduced immunogenicity and prolonged circulation time in vivo, making it an attractive candidate for drug delivery systems .

Cellular Effects

The modification of proteins and other biomolecules with this compound can influence various cellular processes, including:

- Cell signaling pathways

- Gene expression regulation

- Cellular metabolism alterations

These effects are mediated through the changes in the properties of the modified biomolecules, impacting their functionality within cellular contexts .

Applications in Scientific Research

This compound is utilized across various fields:

- Chemistry : As a linker in the synthesis of complex molecules and antibody-drug conjugates.

- Biology : For labeling proteins and oligonucleotides in assays.

- Medicine : In drug delivery systems to enhance solubility and stability of therapeutic agents.

- Industry : For developing new materials and nanotechnology applications .

Study 1: Drug Delivery Systems

In a study investigating PEGylated drug delivery systems, this compound was employed to conjugate therapeutic agents to proteins. The results demonstrated improved solubility and bioavailability of the drugs, leading to enhanced therapeutic efficacy while minimizing side effects.

Study 2: Protein Labeling

Research focused on protein labeling using this compound revealed that the compound effectively modifies target proteins without significant loss of biological activity. This characteristic is crucial for applications requiring precise protein tracking in cellular studies .

Summary of Biological Activity

The biological activity of this compound can be summarized as follows:

| Feature | Description |

|---|---|

| Reactivity | Forms stable amide bonds with primary amines |

| Solubility | Enhanced aqueous solubility due to PEG moiety |

| Biocompatibility | Reduced immunogenicity and prolonged circulation time |

| Applications | Used in drug delivery, protein labeling, and bioconjugation |

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34N2O10/c1-20(2,3)31-19(26)21-7-9-28-11-13-30-15-14-29-12-10-27-8-6-18(25)32-22-16(23)4-5-17(22)24/h4-15H2,1-3H3,(H,21,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPGGUMKDXTEDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.